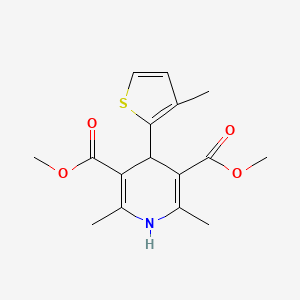

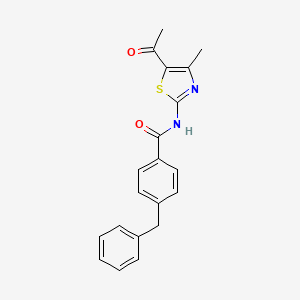

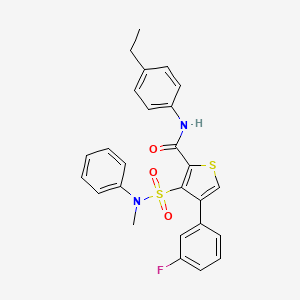

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, also known as DMAPN, is a versatile organic compound with a wide range of applications in the scientific research and laboratory fields. DMAPN has found use in a variety of different areas, such as synthesis and reaction mechanisms, biochemical and physiological effects, and lab experiments.

Aplicaciones Científicas De Investigación

Bioactivity and Metal Complex Formation

Enaminones, including 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been synthesized and chelated with different metal nitrates. These compounds demonstrate significant bioactivity against various bacteria and fungi, indicating potential applications in antimicrobial research (Jeragh & Elassar, 2015).

Nonlinear Optical Properties

Research has also explored the nonlinear optical (NLO) properties of compounds related to this compound. These properties are vital for potential applications in optical devices, such as optical limiters, owing to their ability to switch from saturable absorption to reverse saturable absorption with varying laser intensities (Rahulan et al., 2014).

Chemotherapeutic Potential Against Cancer

Studies have synthesized Ru(II) complexes with substituted chalcone ligands, including derivatives of this compound, and evaluated their anti-cancer activity. These compounds have shown significant cytotoxic effects on breast cancer cell lines, suggesting potential applications in cancer therapy (Singh et al., 2016).

Memory and Electrical Properties

The introduction of nitro groups into related compounds affects their photoelectric properties. This has implications in electronic memory devices, as these compounds exhibit nonvolatile binary write-once-read-many memory performances, presenting potential in electronic memory technology (Liu et al., 2020).

Hydrogen Bonding and Proton Acceptance

The carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, closely related to the target compound, are excellent proton acceptors due to their electron-donating effects. This property is significant in the formation of intra- and intermolecular hydrogen bonds, which has implications in designing molecules with specific bonding properties (Pleier et al., 2003).

Electronic and Optical Properties Analysis

First-principle methods have been used to calculate electronic, optical, and nonlinear optical properties for compounds similar to this compound. These properties are crucial in understanding the potential of these compounds for real-time NLO applications (Muhammad et al., 2017).

Synthesis and Applications in Arylation

The compound has been used as an effective ligand in copper-catalyzed N-arylation of azoles and amides, demonstrating its utility in facilitating organic synthesis processes (Cheng et al., 2009).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGBILRLACOBKO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

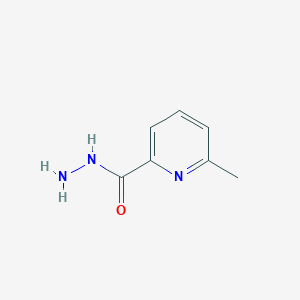

![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)